molecular formula C13H11NOS B11740024 1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B11740024
M. Wt: 229.30 g/mol
InChI Key: XQWOGFAJTPHZCA-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features both an aminophenyl group and a thiophene ring

Preparation Methods

The synthesis of 1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 2-aminobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, while the thiophene ring can undergo nucleophilic substitution. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar compounds to 1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one include other aminophenyl derivatives and thiophene-containing compounds. What sets this compound apart is the combination of both functional groups, which can confer unique properties such as enhanced reactivity or specific biological activity. Examples of similar compounds include 1-(2-Aminophenyl)-2-phenylethanone and 1-(2-Aminophenyl)-3-(furan-2-yl)prop-2-en-1-one.

Properties

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

1-(2-aminophenyl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H11NOS/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H,14H2

InChI Key

XQWOGFAJTPHZCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)N

Origin of Product

United States

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